tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Description
Chemical Identity and Structural Features The compound tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate (CAS: 543910-55-0) is a bicyclic indole derivative with a molecular formula of C₂₂H₂₉NO₃ and a molecular weight of 355.47 g/mol . Its structure features:
- A hexahydroindole core (3,3a,5,6,7,7a-hexahydro-2H-indole) with a stereogenic 4S-hydroxy group.
- A tert-butyl carbamate group at position 1, providing steric protection and influencing solubility.
Synthesis and Applications High-yield synthetic routes for this compound have been developed, as evidenced by five articles guiding its preparation .
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H29NO3/c1-16-7-5-8-17(15-16)10-13-22(25)12-6-9-19-18(22)11-14-23(19)20(24)26-21(2,3)4/h5,7-8,15,18-19,25H,6,9,11-12,14H2,1-4H3/t18?,19?,22-/m1/s1 |
InChI Key |
ZAPZZFRGOMWRCG-OBFZPWGMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCCC3C2CCN3C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-1H-indole.
Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position, yielding 3-formyl-4-bromo-1H-indole.
Protection: The formyl group is then protected using tert-butyl (dimethyl)silyl chloride to obtain the protected intermediate.
Introduction of Ethynyl Group: The ethynyl group is introduced using a Horner-Wadsworth-Emmons olefination reaction, resulting in the formation of the desired ethynyl-substituted indole derivative.
Final Steps: The final steps involve deprotection and esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl-substituted indole derivatives.
Reduction: Formation of hydroxy-substituted indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its indole core is a common motif in many biologically active molecules, and the presence of the hydroxy and ethynyl groups can enhance its binding affinity to biological targets. It may be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is largely dependent on its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Features of Target Compound and Analogs
†Estimated based on reaction scale and purification steps described .
Key Observations
Structural Complexity and Functional Diversity: The target compound’s hexahydroindole core distinguishes it from the isoindole-based 93c and the simpler oxazolidinone derivative . The ethynyl group in the target compound enhances rigidity compared to the flexible propenyl mesylate in compound 15 .
Synthetic Strategies :
- The target compound and 93c both utilize multi-step functionalization (alkylation vs. cycloaddition), whereas compound 15 employs a mesylation step for activation .
Stereochemical and Isomeric Considerations :
- The 4S-hydroxy group in the target compound contrasts with the 7R-methoxy configuration in 93c, highlighting the role of stereochemistry in molecular recognition . Rotational isomerism in 93c (1.6:1 ratio) suggests conformational flexibility absent in the rigid ethynyl-containing target compound .
Spectroscopic Analysis :
- While direct NMR data for the target compound are lacking, studies on analogous compounds (e.g., ) demonstrate that chemical shifts in regions A (positions 39–44) and B (29–36) can pinpoint substituent effects . For example, the ethynyl group in the target compound would likely cause distinct deshielding in aromatic regions compared to the mesylate in compound 15.
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis is optimized for high yield, contrasting with the moderate 84% yield of 93c .
Biological Activity
The compound tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate , also known by its chemical identifiers and synonyms, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Identification
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 543910-55-0 |
| Molecular Formula | C22H29NO3 |
| Molecular Weight | 357.48 g/mol |
Pharmacological Profile
Research has indicated that this compound exhibits significant biological activities that could be leveraged for therapeutic purposes. The primary areas of interest include:
- Antagonistic Activity : The compound functions as an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders such as fragile X syndrome and other cognitive impairments .
- Cholinesterase Inhibition : Studies have shown that related compounds exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer’s disease by enhancing cholinergic transmission .
- Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays, indicating its potential to mitigate oxidative stress-related damage in neurological tissues .
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Binding : Binding studies suggest that the compound interacts with mGluR5 receptors, potentially inhibiting their activity and altering downstream signaling pathways associated with neuroprotection .
- Enzyme Inhibition : Kinetic studies indicate that it may inhibit cholinesterase enzymes through a mixed-type reversible inhibition mechanism. This is crucial for enhancing acetylcholine levels in synaptic clefts .
Study on Neuroprotective Effects
In a study examining the neuroprotective effects of related indole derivatives, researchers found that compounds with similar structures to this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated a dose-dependent response in cell viability assays.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in this compound?
To ensure stereochemical fidelity, asymmetric catalysis (e.g., iridium-catalyzed amination) and chiral auxiliaries can be employed. For example, analogous tert-butyl carbamates have been synthesized with 95% enantiomeric excess (ee) via HPLC-optimized chiral resolution . Key steps include:
Q. How is the structure of this compound validated post-synthesis?
Multimodal characterization is critical:
- NMR spectroscopy : H and C NMR to confirm backbone connectivity and substituent placement. For related compounds, δ 1.3–1.5 ppm (tert-butyl) and δ 7.0–7.5 ppm (aromatic protons) are diagnostic .
- HRMS/FTIR : High-resolution mass spectrometry verifies molecular weight (±1 ppm), while FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm) .
- HPLC : Chiral columns (e.g., Daicel®) quantify enantiopurity .
Q. What safety protocols are essential for handling this compound?
Despite limited hazard data for this specific compound, tert-butyl carbamates generally require:
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as some analogs exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .
- Storage : Stable at room temperature in airtight containers, away from strong oxidizers .
Advanced Questions
Q. How can computational modeling predict reactivity or stability of this compound?
Quantum mechanical calculations (e.g., DFT) and QSPR models analyze:
- Conformational stability : Energy minima of the hexahydroindole core.
- Reactivity hotspots : Electron density maps identify nucleophilic (e.g., hydroxyl) or electrophilic (e.g., ethynyl) sites. Tools like CC-DPS integrate neural networks to predict properties (e.g., logP, solubility) for analogs .
Q. How to resolve discrepancies in spectroscopic data between experimental and theoretical results?
- Cross-validation : Compare experimental NMR shifts with computed values (GIAO-DFT).
- X-ray crystallography : Resolve ambiguous stereochemistry; analogs like tert-butyl 3-benzylindole carboxylates have been structurally validated via crystallography .
- Dynamic NMR : Detect rotational barriers in flexible moieties (e.g., tert-butyl groups) .
Q. What strategies optimize synthetic yield without compromising stereointegrity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates at 70°C .
- Catalyst screening : Evaluate chiral ligands (e.g., BINAP) for enantioselectivity.
- In situ monitoring : ReactIR or LC-MS tracks intermediate formation to minimize side reactions.
Q. How to address conflicting hazard classifications in literature for tert-butyl carbamate derivatives?
- Review SDS variability : Some SDS classify analogs as non-hazardous , while others note acute toxicity .
- In-house testing : Conduct Ames tests or zebrafish embryo assays for ecotoxicity.
- Regulatory alignment : Cross-reference EU-GHS/CLP classifications and OSHA guidelines .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly across reported methods?
Yield discrepancies often stem from:
- Catalyst deactivation : Moisture-sensitive catalysts (e.g., Ir complexes) require strict anhydrous conditions.
- Impurity profiles : Unpurified starting materials reduce efficiency (e.g., <98% purity in allyl acetate lowers yield) .
- Scale effects : Milligram-scale reactions may not translate linearly to gram-scale due to heat/mass transfer limitations.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
